molecular formula C19H25FN4 B5399175 5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine

Cat. No. B5399175
M. Wt: 328.4 g/mol
InChI Key: MYSQVVJCPNLASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine, commonly known as Flibanserin, is a drug that has been extensively studied for its potential use in treating female sexual dysfunction. It is a non-hormonal medication that works by targeting neurotransmitters in the brain, specifically serotonin and dopamine.

Mechanism of Action

Flibanserin works by targeting serotonin and dopamine receptors in the brain. Specifically, it acts as a 5-HT1A agonist and a 5-HT2A antagonist. This results in an increase in dopamine and norepinephrine in the prefrontal cortex, which is involved in sexual desire and arousal.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and arousal in women with HSDD. It has also been shown to improve sexual function and satisfaction. However, Flibanserin has not been shown to have any significant effect on orgasm or sexual pain.

Advantages and Limitations for Lab Experiments

One advantage of Flibanserin is that it is a non-hormonal medication, which makes it a potential option for women who cannot or do not want to take hormonal medications. However, Flibanserin has a relatively low response rate, with only about 10% of women experiencing a significant improvement in sexual desire and arousal. Additionally, Flibanserin can cause side effects such as dizziness, nausea, and fatigue.

Future Directions

For research on Flibanserin include studying its potential use in other conditions, such as men with hypoactive sexual desire disorder and women with sexual dysfunction related to other medical conditions. Additionally, further research is needed to understand the long-term safety and efficacy of Flibanserin. Finally, research is needed to identify biomarkers that can predict which women are most likely to respond to Flibanserin treatment.

Synthesis Methods

Flibanserin is synthesized by a multi-step process involving several chemical reactions. The first step involves the reaction of 2-isopropylpyrimidine with methyl iodide to form 2-isopropylpyrimidin-5-yl methyl ether. This intermediate is then reacted with 4-(3-fluorobenzyl)piperazine in the presence of a base to form the desired product, Flibanserin.

Scientific Research Applications

Flibanserin has been extensively studied for its potential use in treating female sexual dysfunction, specifically hypoactive sexual desire disorder (HSDD). HSDD is a condition characterized by a lack of sexual desire and distress related to this lack of desire. Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine, which are involved in sexual desire and arousal.

properties

IUPAC Name

5-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4/c1-15(2)19-21-11-17(12-22-19)14-24-8-6-23(7-9-24)13-16-4-3-5-18(20)10-16/h3-5,10-12,15H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSQVVJCPNLASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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